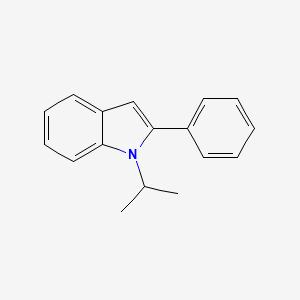

1-Isopropyl-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-2-phenyl-1H-indole is a substituted indole derivative characterized by an isopropyl group at the N1 position and a phenyl substituent at the C2 position of the indole ring. Indoles are privileged scaffolds in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The substitution pattern of this compound introduces steric bulk and lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profiles.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Electronic Comparisons

Substituent Effects

1-Isopropyl-2-(methylthio)-3-(1-phenylallyl)-1H-indole (4a1) :

- Substituents : Methylthio (C2), phenylallyl (C3), isopropyl (N1).

- Key Differences : The methylthio group introduces sulfur-based electron-withdrawing effects, while the phenylallyl moiety adds π-conjugation. This contrasts with the simpler phenyl group at C2 in the target compound.

- Synthetic Yield : 79% (vs. unspecified for 1-Isopropyl-2-phenyl-1H-indole).

- 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole : Substituents: Phenyl (C2), dimethylaminopropyl-aminomethyl (C3). Key Differences: The C3 substituent introduces a tertiary amine, enhancing solubility in polar solvents.

- Nitro-Substituted Indole Derivatives : Substituents: Nitro (C-NO2) and phenyl groups. Key Differences: The nitro group is strongly electron-withdrawing, shifting NMR signals (e.g., δ 147.14 ppm for C-NO2 ), whereas this compound lacks such electron-deficient groups.

Steric and Physicochemical Properties

Spectroscopic and Analytical Data

| Compound | 13C-NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|

| Nitro-Substituted Indole | 147.14 (C-NO2) | 253.0979 [M+H]+ |

| 1-(3-(4-Chlorophenoxy)propyl)-1H-indole-2-carboxylic acid | N/A | 357.1 [M+H]+ |

| 4a1 | N/A | Not reported |

The absence of nitro or carboxylic acid groups in this compound simplifies its NMR spectrum, with aromatic carbons expected near δ 120–136 ppm .

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-phenyl-1-propan-2-ylindole |

InChI |

InChI=1S/C17H17N/c1-13(2)18-16-11-7-6-10-15(16)12-17(18)14-8-4-3-5-9-14/h3-13H,1-2H3 |

InChI Key |

IKHCGFKCBKWMQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.